

Cdk8-IN-14: A Chemical Probe for Interrogating CDK8 Function

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 8 (CDK8) has emerged as a critical regulator of transcription and a compelling therapeutic target in various diseases, particularly cancer.[1][2] As a component of the Mediator complex, CDK8, along with its close paralog CDK19, acts as a molecular switch, influencing the expression of key genes involved in cell proliferation, differentiation, and survival.[3] The development of potent and selective chemical probes is paramount to dissecting the complex biology of CDK8 and validating its therapeutic potential. **Cdk8-IN-14**, also known as CCT251545, is a potent and selective, orally bioavailable small-molecule inhibitor of CDK8 and CDK19 that has proven to be an invaluable tool for the scientific community.[2][4][5] Discovered through a cell-based screen for inhibitors of the WNT signaling pathway, **Cdk8-IN-14** exhibits a Type I, ATP-competitive binding mode and demonstrates excellent selectivity over a broad range of kinases.[1][3] This guide provides a comprehensive overview of **Cdk8-IN-14**, including its biochemical and cellular activities, detailed experimental protocols for its use, and its application in elucidating CDK8 function.

Core Data Summary

Table 1: In Vitro Potency of Cdk8-IN-14



Target	Assay Type	IC50 (nM)	Kd (nM)	Reference
CDK8	Reporter Displacement	7	36	[3][6]
CDK19	Reporter Displacement	6	102	[3][6]

Table 2: Cellular Activity of Cdk8-IN-14

Cell Line	Assay	Endpoint	IC50 (nM)	Reference
7dF3	WNT Reporter	Luciferase Activity	5	[4][5]
SW620	Western Blot	p-STAT1 (Ser727)	9	[4]
LS174T	WNT Reporter	Luciferase Activity	-	[3]

Table 3: Kinase Selectivity Profile of Cdk8-IN-14 (%

Inhibition at 1 µM)

Kinase	% Inhibition	Reference
CDK8	>95%	[1]
CDK19	>95%	[1]
GSK3α	<50%	[3]
GSK3β	<50%	[3]
>290 Other Kinases	<50% for most	[1][2]

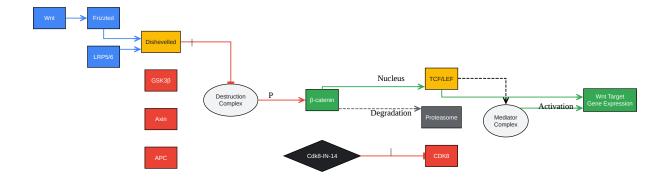
Signaling Pathways Modulated by Cdk8-IN-14

Cdk8-IN-14 has been instrumental in elucidating the role of CDK8 in several key signaling pathways, most notably the WNT/ β -catenin and STAT1 pathways.



WNT/β-catenin Signaling Pathway

CDK8 is a positive regulator of WNT/ β -catenin signaling.[7][8] In the canonical WNT pathway, the stabilization of β -catenin leads to its nuclear translocation and association with TCF/LEF transcription factors to drive the expression of target genes. CDK8, as part of the Mediator complex, is recruited to these promoters and enhances their transcriptional output. **Cdk8-IN-14** effectively blocks this process, leading to the downregulation of WNT target genes.



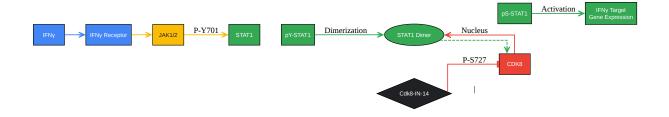
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Caption: WNT/β-catenin signaling pathway and the inhibitory action of **Cdk8-IN-14**.

STAT1 Signaling Pathway

CDK8 directly phosphorylates STAT1 on serine 727, a post-translational modification crucial for its full transcriptional activity in response to interferon-gamma (IFNy) signaling.[9][10][11] **Cdk8-IN-14** potently inhibits this phosphorylation event, providing a direct and reliable pharmacodynamic biomarker of CDK8 kinase activity in cells and in vivo.[3]

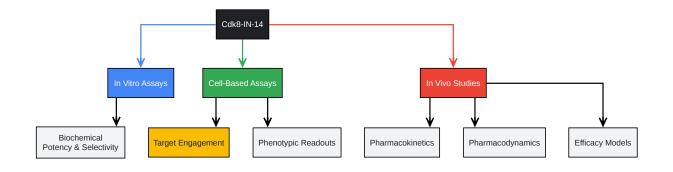




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Caption: CDK8-mediated phosphorylation of STAT1 and its inhibition by Cdk8-IN-14.

Experimental Protocols General Experimental Workflow for Characterizing Cdk8-IN-14



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Caption: A typical workflow for characterizing a chemical probe like **Cdk8-IN-14**.

CDK8/CDK19 Reporter Displacement Assay



This assay measures the binding affinity of **Cdk8-IN-14** to its target kinases by competing with a fluorescently labeled reporter probe.

Materials:

- Recombinant human CDK8/Cyclin C and CDK19/Cyclin C complexes
- · ATP-competitive reporter probe
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
- Cdk8-IN-14 stock solution in DMSO
- 384-well microplates

Method:

- Prepare a serial dilution of Cdk8-IN-14 in DMSO.
- In a 384-well plate, add the kinase, reporter probe, and Cdk8-IN-14 (or DMSO control) in assay buffer.
- Incubate the plate at room temperature for 60 minutes.
- Measure the fluorescence signal using a suitable plate reader.
- The displacement of the reporter probe by Cdk8-IN-14 results in a decrease in the optical signal.
- Calculate IC50 values by fitting the data to a four-parameter logistic equation.[3][6]

WNT Reporter Assay in 7dF3 Cells

This cell-based assay quantifies the inhibitory effect of **Cdk8-IN-14** on the WNT signaling pathway.

Materials:



- 7dF3 cells (mouse embryonic fibroblasts stably transfected with a WNT-responsive luciferase reporter)
- DMEM supplemented with 10% FBS and antibiotics
- Cdk8-IN-14 stock solution in DMSO
- 96-well cell culture plates
- Luciferase assay reagent (e.g., Bright-Glo)
- Luminometer

Method:

- Seed 7dF3 cells in a 96-well plate at a density of 20,000 cells/well and incubate overnight.[5]
- Treat the cells with a serial dilution of Cdk8-IN-14 (e.g., from 10 μM down to 0.1 nM) or DMSO control.[5]
- Incubate for 24 hours.
- Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
- Normalize the luciferase signal to a measure of cell viability if necessary.
- Calculate the IC50 value from the dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the direct engagement of **Cdk8-IN-14** with CDK8 in a cellular context.[12][13] Ligand binding stabilizes the target protein, leading to a higher melting temperature.[14][15]

Materials:

SW620 human colorectal cancer cells



- RPMI-1640 medium with 10% FBS
- Cdk8-IN-14 stock solution in DMSO
- PBS
- Lysis buffer with protease and phosphatase inhibitors
- PCR tubes or plate
- Thermal cycler
- SDS-PAGE and Western blotting reagents
- Anti-CDK8 antibody

Method:

- Treat SW620 cells with Cdk8-IN-14 (e.g., 1 μM) or DMSO for 2 hours.[16]
- · Harvest and wash the cells with PBS.
- Resuspend the cell pellet in PBS and aliquot into PCR tubes.
- Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
- Lyse the cells by freeze-thawing.
- Separate the soluble fraction (containing non-denatured proteins) from the precipitated proteins by centrifugation.
- Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-CDK8 antibody.
- A shift in the melting curve to higher temperatures in the Cdk8-IN-14-treated samples indicates target engagement.[16]



In Vivo Pharmacodynamic and Efficacy Studies

These studies assess the in vivo activity of Cdk8-IN-14 in animal models.

Animal Model:

• Female NMRI nude mice bearing SW620 human colorectal cancer xenografts.[5]

Dosing:

Administer Cdk8-IN-14 orally (e.g., by gavage) at various doses (e.g., 18.75, 37.5, and 75 mg/kg, twice daily).[3]

Pharmacodynamic (PD) Analysis:

- At various time points after the final dose, collect tumor and/or surrogate tissue samples.
- Prepare tissue lysates.
- Analyze the levels of p-STAT1 (Ser727) by Western blotting or ELISA to confirm target engagement.[3]

Efficacy Analysis:

- Monitor tumor growth over the treatment period using caliper measurements.
- At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis.
- Compare tumor growth in the Cdk8-IN-14-treated groups to the vehicle-treated control group.[5]

Conclusion

Cdk8-IN-14 (CCT251545) is a well-characterized and highly valuable chemical probe for studying the biological functions of CDK8 and CDK19. Its high potency, selectivity, and favorable pharmacokinetic properties make it suitable for a wide range of in vitro and in vivo applications. By utilizing the data and protocols outlined in this guide, researchers can



effectively employ **Cdk8-IN-14** to further unravel the complex roles of CDK8 in health and disease, and to explore its potential as a therapeutic target.

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